3-(Methylsulfonyl)picolinic acid

Descripción general

Descripción

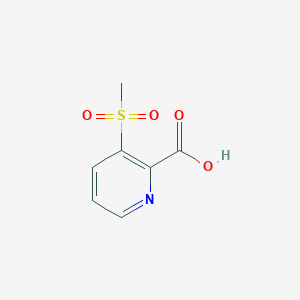

3-(Methylsulfonyl)picolinic acid is an organic compound with the chemical formula C7H7NO4S. It is a derivative of picolinic acid, characterized by the presence of a methylsulfonyl group attached to the third position of the pyridine ring. This compound appears as a white crystalline powder and is known for its low solubility in water but good solubility in organic solvents like ethanol and acetone .

Métodos De Preparación

The synthesis of 3-(Methylsulfonyl)picolinic acid can be achieved through various methods. One common synthetic route involves the reaction of pyridine-2-methanol with methanesulfonyl chloride. This reaction typically occurs under basic conditions, often using a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of more efficient catalysts.

Análisis De Reacciones Químicas

3-(Methylsulfonyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in the formation of methylthio compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-(Methylsulfonyl)picolinic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in the treatment of respiratory disorders and cystic fibrosis.

- Respiratory Disorders : The compound is used in the synthesis of derivatives that enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for managing cystic fibrosis. These derivatives aim to restore or improve CFTR function, addressing mutations that impair its activity .

- Anti-inflammatory Properties : Research indicates that picolinic acid derivatives, including those derived from this compound, exhibit anti-inflammatory effects. They can modulate inflammatory pathways, making them candidates for treating conditions like asthma and chronic obstructive pulmonary disease .

Organic Synthesis

The compound is utilized in organic synthesis due to its unique structural properties, allowing it to participate in various chemical reactions.

- Catalysis : this compound can act as a catalyst or a precursor for catalysts in reactions involving heterocycles. For instance, it has been employed in copper-catalyzed reactions that yield complex organic molecules, showcasing its utility in developing new synthetic methodologies .

- Synthesis of Heterocycles : The compound facilitates the formation of five- and six-membered heterocycles through palladium-catalyzed coupling reactions. This application is significant for synthesizing biologically active compounds .

Agricultural Applications

Recent studies have explored the potential use of picolinic acid derivatives as herbicides.

- Herbicidal Activity : Compounds derived from this compound have shown promising results as synthetic auxin herbicides. They exhibit effective post-emergence herbicidal activity while being safe for crops like corn and wheat, indicating their potential for agricultural applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis targeting respiratory disorders | Enhances CFTR function; anti-inflammatory effects |

| Organic Synthesis | Catalyst or precursor in organic reactions | Copper-catalyzed reactions yielding complex molecules |

| Agricultural | Potential herbicide with auxin-like activity | Effective against weeds; safe for major crops |

Case Studies and Research Findings

- Cystic Fibrosis Treatment : A study highlighted the effectiveness of derivatives synthesized from this compound in restoring CFTR function in cellular models, providing a basis for future therapeutic developments .

- Copper-Catalyzed Reactions : Research demonstrated a novel catalytic system using this compound that improved yields of desired products in organic synthesis, showcasing its role in advancing synthetic chemistry techniques .

- Herbicidal Efficacy : Experimental results indicated that specific derivatives exhibited superior herbicidal activity compared to traditional herbicides, paving the way for new agricultural solutions .

Mecanismo De Acción

The mechanism of action of 3-(Methylsulfonyl)picolinic acid is not fully understood, but it is believed to involve interactions with specific molecular targets. In biological systems, it may interact with enzymes and proteins, altering their function and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparación Con Compuestos Similares

3-(Methylsulfonyl)picolinic acid can be compared to other similar compounds, such as picolinic acid and its derivatives:

Picolinic Acid: This compound has a carboxylic acid group at the second position of the pyridine ring.

Isonicotinic Acid: This compound has a carboxylic acid group at the fourth position of the pyridine ring.

The uniqueness of this compound lies in its methylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

3-(Methylsulfonyl)picolinic acid (MSP) is a chemical compound characterized by a picolinic acid backbone with a methylsulfonyl group at the 3-position. This unique structure enhances its solubility and biological activity, making it a subject of interest in various fields, particularly in medicinal chemistry and neurobiology. This article explores the biological activities of MSP, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₇NO₄S. The presence of the methylsulfonyl group significantly influences its chemical behavior, enhancing its solubility in biological systems and allowing it to interact with various molecular targets.

The biological activity of MSP can be attributed to several mechanisms:

- Neuroprotective Effects : MSP's structural similarity to picolinic acid suggests potential roles in neuroprotection. Picolinic acid has been shown to influence neurotransmitter systems and metabolic pathways, which may extend to MSP as well .

- Antioxidant Properties : Compounds derived from picolinic acid exhibit antioxidant activities, which can protect cells from oxidative stress.

- Blood-Brain Barrier Penetration : MSP is capable of crossing the blood-brain barrier, allowing it to interact with central nervous system receptors.

Neuroprotective and Neurological Applications

Research indicates that derivatives like MSP may have applications in treating neurological disorders due to their ability to modulate neurotransmitter systems and enhance neuroprotection. Studies have suggested that MSP can influence metabolic pathways associated with neurodegenerative diseases .

Antimicrobial Properties

MSP has been investigated for its antimicrobial properties. It shows potential against various pathogens, suggesting possible applications in treating infections. The compound's ability to chelate metal ions may enhance its antimicrobial effects by disrupting essential metal-dependent processes in bacteria .

Case Studies and Research Findings

Several studies have highlighted the biological activities of MSP:

- Neuroprotective Studies : In vitro studies demonstrated that MSP could enhance neuronal survival under oxidative stress conditions, indicating its potential utility in neurodegenerative disease models.

- Antimicrobial Activity : Research on MSP's antimicrobial effects showed promising results against specific bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics.

- Cell Viability Assays : MTT assays conducted on RAW macrophage cells indicated that MSP exhibits low toxicity while maintaining significant biological activity, making it a candidate for further therapeutic exploration .

Comparative Analysis with Similar Compounds

To understand the uniqueness of MSP, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Picolinic Acid | Pyridine derivative | Natural metabolite involved in zinc metabolism |

| 2-Methylpyridine | Pyridine derivative | Used as a solvent and in organic synthesis |

| 4-Picolinic Acid | Pyridine derivative | Exhibits different biological activities |

| Methylsulfonylpyridine | Pyridine derivative | Similar sulfonyl group but lacks carboxylic functionality |

Uniqueness : The combination of the methylsulfonyl group and the specific position of the carboxylic acid on the pyridine ring enhances both solubility and biological activity compared to other derivatives.

Propiedades

IUPAC Name |

3-methylsulfonylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-13(11,12)5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLMPPPFXKNYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494108 | |

| Record name | 3-(Methanesulfonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61830-06-6 | |

| Record name | 3-(Methanesulfonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.